

VE-821 STAT3 pathway inhibition cisplatin resistance

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Compound Focus: VE-821

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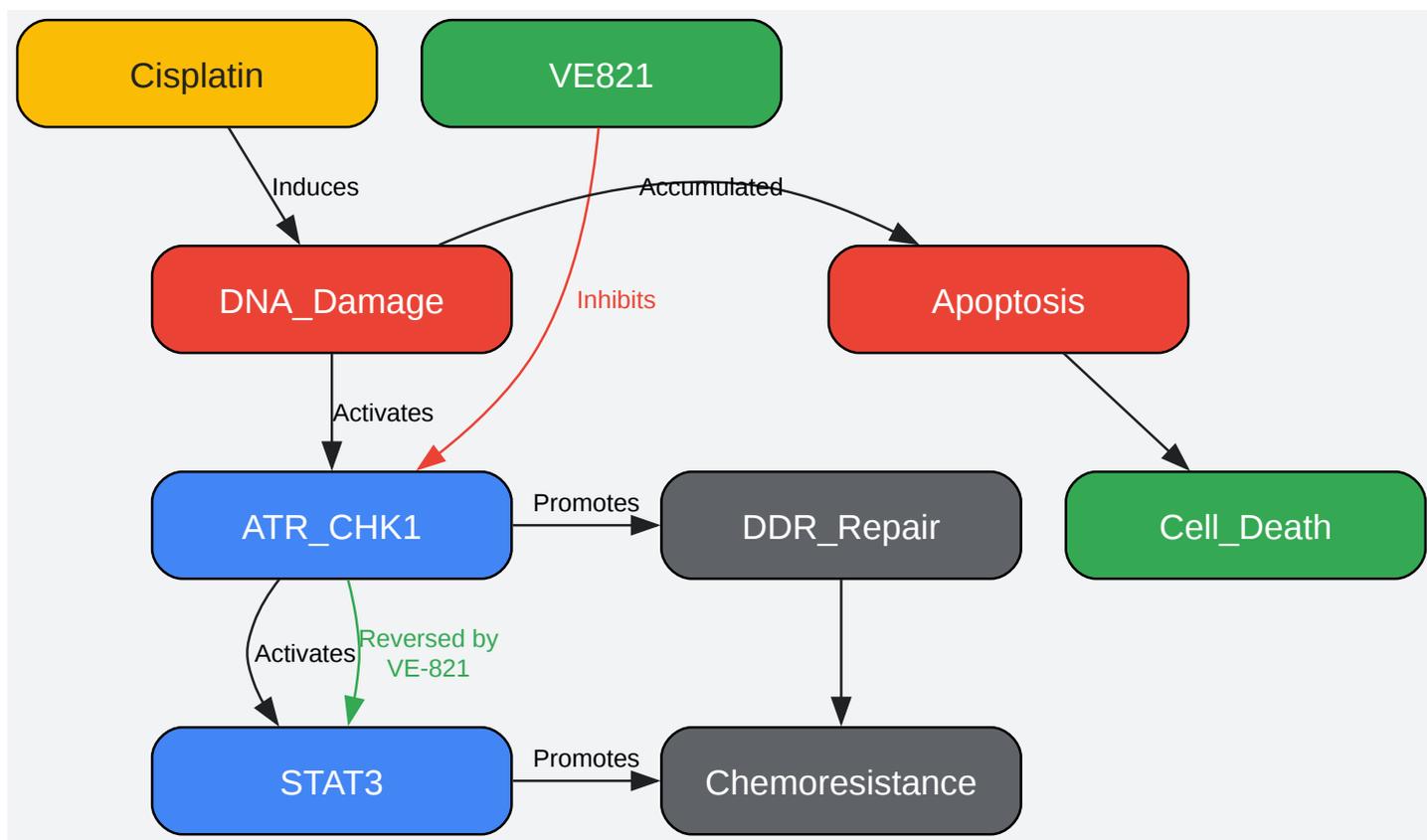
Mechanism of Action: VE-821, Cisplatin, and STAT3

The core mechanism involves the DNA Damage Response (DDR) pathway. Cisplatin works by causing DNA damage, which triggers the ATR-CHK1 DDR pathway. This activation can lead to chemotherapy resistance as the cancer cells repair the damage [1] [2]. Furthermore, cisplatin-induced DDR activation has been linked to the constitutive activation of STAT3, a transcription factor known to promote cell survival and chemotherapy resistance [1].

VE-821, a specific ATR inhibitor, sensitizes cells to cisplatin via a dual mechanism:

- **Inhibits the ATR-CHK1 axis**, preventing the repair of cisplatin-induced DNA damage.
- **Reverses cisplatin-induced STAT3 activation**, thereby reducing a key survival signal in cancer cells [1].

The diagram below illustrates this synergistic relationship and molecular mechanism.



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Quantitative Data on Efficacy

The following table summarizes key experimental findings from the cited study, demonstrating the synergistic effect of **VE-821** and cisplatin across different models.

Experimental Model	Metric	Cisplatin Alone	VE-821 Alone	Cisplatin + VE-821	Notes & Synergy
GC Cell Lines (in vitro) [1]	IC50 (Viability)	Relatively high	Achieved same effect	Significantly lower	Synergistic effect observed

Experimental Model	Metric	Cisplatin Alone	VE-821 Alone	Cisplatin + VE-821	Notes & Synergy
	Apoptosis	Induced	Induced	Enhanced	Combination increased apoptosis
GC Organoids [1]	Viability (Luminescence)	Inhibited	Inhibited	Significantly lower	Synergistic effect confirmed in 3D model
In Vivo Mouse Model [1]	Tumor Growth	Inhibited	Inhibited	Significantly enhanced inhibition	Consistent with in vitro findings

Beyond immediate efficacy, the study also found that **higher ATR expression in gastric cancer tissues was positively correlated with a higher pathological stage** in patients, underscoring ATR as a clinically relevant target [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key study.

Cell-Based Assays (in vitro)

- **Cell Lines:** Human gastric cancer cells AGS and MKN-45 [1].
- **Culture Conditions:** Maintained in RPMI-1640 medium supplemented with 10% FBS and penicillin-streptomycin at 37°C with 5% CO₂ [1].
- **Viability Assay (CCK-8):** Cells are plated and treated with serial dilutions of cisplatin and/or **VE-821**. After treatment, the CCK-8 reagent is added. The amount of formazan dye generated by cellular dehydrogenases is measured by absorbance, which is proportional to the number of living cells. Used to calculate IC₅₀ values [1].
- **Apoptosis Assay (Flow Cytometry):** After drug treatment, cells are stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI). The stained cells are then

analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1].

- **Protein Analysis (Western Blotting):** Treated cells are lysed, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is probed with specific primary antibodies (e.g., against p-CBK1, CHK1, p-STAT3, STAT3, γ H2AX) and then with enzyme-linked secondary antibodies. Detection is performed to visualize the expression and phosphorylation levels of the target proteins [1].

Organoid Model

- **Origin:** Gastric Cancer (GC) organoids established from patient tissues [1].
- **Viability Assay (Cell Titer-Glo - CTG):** Organoids are treated with drugs in their 3D culture. The Cell Titer-Glo reagent is added, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Luminescence is measured to assess organoid viability [1].

Therapeutic Context and Alternatives

VE-821 is a well-characterized research tool for targeting the ATR-CHK1 axis. In the broader therapeutic landscape, other classes of DNA Damage Response (DDR) inhibitors are also under investigation:

- **PARP Inhibitors:** Such as olaparib and veliparib, which are clinically validated in cancers with homologous recombination deficiencies (e.g., BRCA mutations) [3] [4] [5].
- **Other ATR/CHK1 Inhibitors:** Several agents, like berzosertib (ATR inhibitor) and prexasertib (CHK1 inhibitor), have advanced into clinical trials, exploring their potential both as monotherapies and in combinations [4].

The strategy of combining a DNA-damaging agent (like cisplatin) with a DDR inhibitor (like an ATR inhibitor) is a promising approach to overcome chemoresistance across various cancers, including gastric cancer [1] [2] and triple-negative breast cancer [6].

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